(S)-3-hydroxyisobutyric acid
Overview
Description
Synthesis Analysis
The enzymatic synthesis of (S)-3-hydroxyisobutyric acid involves aldolase-catalyzed addition of propanal to formaldehyde, followed by enzymatic oxidation of the resulting 3-hydroxy-2-methylpropanal. This process highlights the biocatalytic potential for producing commercially valuable intermediates from simple precursors (Česnik et al., 2019).
Molecular Structure Analysis
(S)-3-Hydroxyisobutyric acid's structural elucidation has been achieved through methods such as optical rotation measurements, confirming its configuration as the S(+) stereoisomer. This configuration is crucial for understanding its role in metabolic pathways and its synthesis in biological systems (Amster & Tanaka, 1979).
Chemical Reactions and Properties
This compound participates in various biochemical pathways, including its metabolism in rats, which involves dehydrogenation and hydration steps, leading to the production of specific stereoisomers. Such studies provide insight into its metabolic fate and the stereochemical aspects of its biotransformation (Amster & Tanaka, 1980).
Physical Properties Analysis
Research on the physical interactions of 3-hydroxybutyric acid, a related compound, with lipid monolayers at clinically relevant concentrations has shown significant effects on membrane properties. These findings are essential for understanding the physicochemical behavior of similar hydroxy acids in biological systems and their potential physiological impacts (Hsu et al., 2013).
Chemical Properties Analysis
The chemical properties of (S)-3-hydroxyisobutyric acid, such as its enzymatic degradation and the role of its stereochemistry in biological processes, are fundamental for applications in biotechnology and polymer science. Understanding these properties facilitates the development of novel biopolymers and green chemical processes (Abe & Doi, 2002).
Scientific Research Applications
1. Biocatalysis with Immobilized Viable Whole Cells
- Summary of Application: “(S)-3-hydroxyisobutyric acid” is used in the production of fine chemicals and biofuels, in environmental applications, and also in emerging applications such as biosensors or medicine . The stability and performance of whole-cell biocatalysts can be highly improved by controlled immobilization techniques .
- Methods of Application: The process involves the use of viable microbial cells as biocatalysts. The stability and performance of these biocatalysts can be improved by controlled immobilization techniques .
- Results or Outcomes: The use of these biocatalysts has led to the intensive development of high-performance recombinant strains supplying multienzyme cascade reaction pathways .
2. Biosynthesis from Glucose through the Reversed Fatty Acid β-Oxidation Pathway
- Summary of Application: “(S)-3-hydroxyisobutyric acid” is synthesized from glucose through the reversed fatty acid β-oxidation pathway by Recombinant Escherichia coli Strains .
- Methods of Application: The process involves the use of the Escherichia coli strain BOX3.1 ∆4 P L - atoB P L - tesB, which was directly engineered for the biosynthesis of the target compound from glucose through the reversed fatty acid β-oxidation pathway .
- Results or Outcomes: A target product yield of 0.12 mol/mol was achieved. Inactivation of the nonspecific YciA thioesterase gene in the strain led to an increase in the yield of 3-hydroxybutyric acid to 0.15 mol/mol .
3. Multistep Synthesis from Glucose
- Summary of Application: “(S)-3-hydroxyisobutyric acid” is synthesized from glucose in a multistep process .
- Methods of Application: The process involves the use of advanced synthesis and catalysis techniques .
- Results or Outcomes: The specific results or outcomes of this application are not detailed in the source .
Safety And Hazards
This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact.
Future Directions
This involves discussing potential areas of future research or applications of the compound.
properties
IUPAC Name |
(2S)-3-hydroxy-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXBTMSZEOQQDU-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10331534 | |
Record name | (2S)-3-Hydroxy-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10331534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (S)-3-Hydroxyisobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000023 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(S)-3-hydroxyisobutyric acid | |
CAS RN |
26543-05-5 | |
Record name | 3-Hydroxyisobutyric acid, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026543055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2S)-3-Hydroxy-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10331534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXYISOBUTYRIC ACID, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C28QK3H63P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (S)-3-Hydroxyisobutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000023 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.